1-Benzyl-3-methylimidazolium bromide

概要

説明

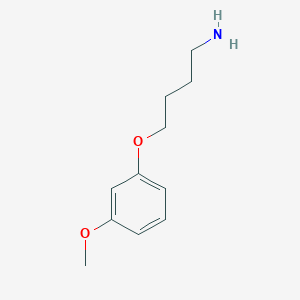

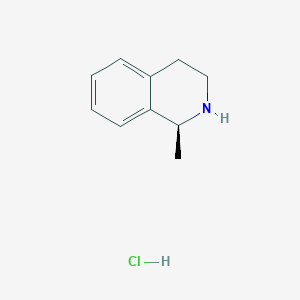

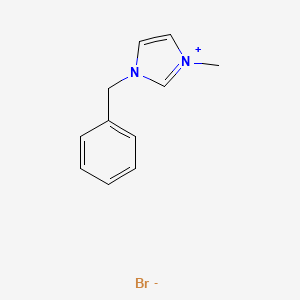

1-Benzyl-3-methylimidazolium bromide, also known as BzMIMBr, is a compound that consists of separated bromide anions and 1-benzyl-3-methylimidazolium cations . It is a supercooled, highly viscous transparent liquid at ambient conditions . The compound exhibits a relatively low melting point of 72°C .

Molecular Structure Analysis

The molecular structure of this compound consists of separated bromide anions and 1-benzyl-3-methylimidazolium cations connected via short C—H Br contacts . The compound crystallizes with two unique ion pairs in the asymmetric unit of the orthorhombic unit cell .Chemical Reactions Analysis

This compound has been used in different reactions for the synthesis of bioactive organic compounds . It not only acts as a reaction medium but also enhances the rate of reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.13832 and a melting point of 173°C . It is a supercooled, highly viscous transparent liquid at ambient conditions .科学的研究の応用

Synthesis and Crystallization of Coordination Polymers

1-Benzyl-3-methylimidazolium bromide has been utilized as a reaction medium in the synthesis and crystallization of coordination polymers. For instance, it played a crucial role in the formation of an anionic two-dimensional framework, exhibiting significant thermal stability and blue emission in solid state at room temperature. This application underscores the importance of this compound in facilitating unique chemical reactions and contributing to the development of materials with special properties (Liao, Huang, 2006).

One-Pot Synthesis Methods

This compound has also been used in one-pot synthesis methods for producing complex organic compounds. For example, it was employed in the efficient synthesis of Benzo[b][1,4]oxazines without the need for additional catalysts, offering advantages like good yields, short reaction times, and reusability of the ionic liquid (Soleimani, Khodaei, Taheri Kal Koshvandi, 2012).

Catalysis and Esterification

This compound has been used in catalysis, particularly in esterification reactions. It has shown effectiveness in synthesizing benzyl acetate, demonstrating its role as both a solvent and a catalyst in these processes (Xiang, 2008).

Promoting Synthesis of Organic Compounds

This compound has facilitated the synthesis of various organic compounds. For instance, it has been used to synthesize 3-(2′-Benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones, again highlighting its role in simplifying reaction work-ups and allowing for the reuse of the ionic liquid (Shaabani, Rahmati, Moghimi Rad, 2008).

Modification of Poly(vinylimidazolium salts)

This chemical has been used in the modification of various poly(vinylimidazolium salts), showing its versatility in different chemical processes. The modification was conducted under microwave irradiation, indicating its utility in advanced synthesis techniques (Dickmeis, Ritter, 2009).

Study of Crystal Structures

It has been pivotal in studying the crystal structures of certain compounds, contributing to a deeper understanding of molecular and ionic interactions in solid states (Althagbi, Evans, Saunders, 2018).

作用機序

Target of Action

1-Benzyl-3-methylimidazolium bromide, also known as BzMIMBr, is an ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and enzymes, depending on their structure and functional groups .

Mode of Action

The mode of action of BzMIMBr involves its interaction with these biological targets. The compound consists of separated bromide anions and 1-benzyl-3-methyl-imidazolium cations connected via short C—H Br contacts . These interactions can influence the activity of the targets, leading to changes in their function .

Biochemical Pathways

It’s known that ionic liquids can influence various biochemical processes, including enzymatic reactions and protein folding, depending on their specific interactions with biological targets .

Pharmacokinetics

The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .

Result of Action

The effects of ionic liquids can range from altering enzyme activity to influencing cell membrane permeability, depending on their specific interactions with biological targets .

Action Environment

The action, efficacy, and stability of BzMIMBr can be influenced by various environmental factors. For instance, the temperature can affect the compound’s state, as BzMIMBr exhibits a relatively low melting point (72°C) and is a supercooled, highly viscous transparent liquid at ambient conditions . Furthermore, the presence of other substances in the environment can also influence the compound’s interactions with its targets .

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BrH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLZTUCAWYJIMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 1-Benzyl-3-methylimidazolium bromide in analytical chemistry?

A1: this compound has shown promise as a component in developing efficient extraction techniques. Specifically, it has been successfully utilized in an ionic liquids-based ultrasound-assisted extraction (ILUAE) method for extracting shikimic acid from conifer needles []. This method exhibited good recovery (99.37%–100.11%) and reproducibility (RSD, n = 6; 3.6%), making it a viable option for analytical procedures requiring shikimic acid quantification [].

Q2: How does the structure of this compound relate to its function in material science?

A2: The presence of the benzoyl group at position-1 of the imidazole ring in this compound appears to play a crucial role in the formation of nanosheet ZnO morphology []. This suggests a structure-directing role of this ionic liquid in material synthesis, influencing the final morphology and potentially impacting properties of the synthesized nanomaterials [].

Q3: Has this compound been explored for its potential in chiral synthesis?

A3: While not directly used in chiral synthesis, research indicates that this compound can be synthesized with high purity (98.4%) via anion exchange in methanol by reacting (R)-2-hydroxy-4-phenylbutyric acid potassium with this compound []. This suggests potential applications in developing chiral ionic liquids, which are valuable tools for enantioselective synthesis and chiral separations.

Q4: What is known about the molecular structure of this compound?

A4: The molecular structure of this compound consists of separate bromide anions and 1-benzyl-3-methylimidazolium cations. These ions are connected through short C—H⋯Br contacts within the crystal structure []. Understanding this structure can provide insights into its interactions with other molecules and its behavior in various chemical environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)